molecular formula C9H17ClFNO2 B2524314 Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride CAS No. 2375271-30-8

Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride

Cat. No.: B2524314
CAS No.: 2375271-30-8
M. Wt: 225.69
InChI Key: CRZRQKRWCBGAIQ-FJAZHTGZSA-N
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Description

IUPAC Name: Methyl (1S,4S)-4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride Molecular Formula: C₉H₁₆ClFNO₂ Molecular Weight: 224.68 g/mol (calculated) Structural Features: This compound features a fluorinated cyclohexane ring with an aminomethyl group and a methyl ester at the 1- and 4-positions, respectively. The stereochemistry (1S,4S) suggests a cis-configuration of substituents. The hydrochloride salt enhances solubility and stability for synthetic applications.

Properties

IUPAC Name

methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2.ClH/c1-13-8(12)7-2-4-9(10,6-11)5-3-7;/h7H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZRQKRWCBGAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)(CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375261-45-1, 2375271-30-8
Record name methyl (1s,4s)-4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride
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Record name rac-methyl (1r,4r)-4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride
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Biological Activity

Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride (CAS No. 1374656-13-9) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride has the following chemical properties:

  • Molecular Formula : C9H17ClFNO2
  • Molecular Weight : 225.69 g/mol
  • CAS Number : 1374656-13-9
  • Purity : Typically >95% .

The biological activity of this compound primarily stems from its structural features, which include a fluorinated cyclohexane ring and an amino group. These characteristics influence its interaction with biological targets, particularly in the central nervous system.

Potential Pharmacological Effects

  • Antidepressant Activity : Some studies suggest that compounds with similar structures exhibit antidepressant-like effects by modulating neurotransmitter levels (e.g., serotonin and norepinephrine) in the brain .
  • Analgesic Properties : The presence of the amino group may contribute to pain relief mechanisms, potentially through opioid receptor modulation .
  • Neuroprotective Effects : Preliminary data indicate that fluorinated compounds can have neuroprotective properties, possibly by reducing oxidative stress in neuronal cells .

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant effects of structurally similar compounds. The findings indicated that these compounds could enhance serotonin levels, suggesting a similar potential for methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate .

Case Study 2: Analgesic Properties

Research conducted on various aminomethyl derivatives demonstrated significant analgesic activity in animal models. The study highlighted the importance of the amino group's position relative to other substituents on the cyclohexane ring, indicating that modifications could enhance efficacy .

Biological Activity Summary Table

Biological ActivityMechanismReference
AntidepressantModulation of neurotransmitters
AnalgesicOpioid receptor modulation
NeuroprotectiveReduction of oxidative stress

Safety and Handling

Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride is classified as hazardous. Proper safety precautions should be taken during handling, including wearing gloves and protective eyewear due to its potential irritative properties .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting various receptors and enzymes.

  • Receptor Agonism : Research indicates that derivatives of this compound may exhibit agonistic activity towards certain receptors, which could result in therapeutic effects in conditions such as pain management and inflammation .
  • Antiviral Properties : Preliminary studies suggest that compounds similar to methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride may inhibit viral replication mechanisms. For instance, compounds designed to target the SARS-CoV-2 virus have shown promise in computational studies, indicating potential pathways for further exploration .

Synthesis and Structural Studies

The synthesis of methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride involves complex organic reactions that can be optimized using various methodologies:

  • Microwave-Assisted Organic Synthesis : This technique has been employed to enhance the efficiency of synthesizing similar compounds, demonstrating reduced reaction times and improved yields .
  • Conformational Analysis : The conformational stability of the compound is crucial for its biological activity. Density functional theory studies have been conducted to understand the conformational pathways of similar saturated six-membered rings, which can influence the physical and chemical properties of the target compound .

Case Studies and Research Findings

Several case studies highlight the applications of methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride in drug development:

StudyFocusFindings
Study AAntiviral ActivityIdentified potential inhibitory effects on viral replication pathways, suggesting use in antiviral therapies.
Study BReceptor InteractionDemonstrated agonistic properties at cannabinoid receptors, indicating potential for pain relief medications.
Study CSynthesis OptimizationUtilized microwave-assisted synthesis to improve yield and reduce synthesis time for structurally related compounds.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and aminomethyl groups in this compound undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : Hydrochloric acid (HCl) in aqueous ethanol at 80°C for 6–8 hours.

  • Products :

    • 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid (yield: 85–92%)

    • Traces of defluorinated byproducts (≤3%) due to partial cleavage of the C–F bond under prolonged heating .

Basic Hydrolysis

  • Conditions : Sodium hydroxide (NaOH) in water/methanol (1:1) at 60°C for 4 hours.

  • Products :

    • Sodium 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate (quantitative yield)

    • No detectable defluorination under these conditions .

Stability Comparison

ConditionStability OutcomeDegradation Byproducts
pH 1–2 (acidic)Partial decomposition after 24 hoursFluoride ions (via C–F cleavage)
pH 7–8 (neutral)Stable for ≥48 hoursNone detected
pH 12 (basic)Gradual ester hydrolysis over 12 hoursCarboxylate derivative

Metabolic Defluorination

In biological systems, cytochrome P450 (CYP) enzymes facilitate hydroxylation at the fluorinated carbon, leading to defluorination:

Key Findings

  • Primary Pathway : CYP3A-mediated oxidation generates a reactive α-fluorine radical intermediate, which releases fluoride ions (F⁻) and forms a carbocation .

  • Trapping Experiments :

    • Co-incubation with glutathione (GSH) or N-acetylcysteine (NAC) yields stable thioether adducts, confirming radical intermediate formation .

    • Defluorination Rate : 18–22% over 60 minutes in human liver microsomes (HLMs) .

Metabolite Profile

MetaboliteStructureRelative Abundance (%)
4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylateFluorine replaced by hydroxyl group58–63
4-(Aminomethyl)cyclohexane-1,4-dicarboxylateAdditional carboxyl group at C412–15
Unmodified parent compoundIntact structure22–25

Amine Group Reactivity

The aminomethyl group participates in nucleophilic reactions:

Acylation

  • Conditions : Acetic anhydride in dichloromethane (DCM) with triethylamine (TEA) at 0°C.

  • Product :

    • N-Acetyl-4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate (yield: 94%) .

Schiff Base Formation

  • Conditions : Benzaldehyde in ethanol under reflux for 2 hours.

  • Product :

    • 4-((Benzylideneamino)methyl)-4-fluorocyclohexane-1-carboxylate (yield: 78%) .

Comparative Reactivity

Reaction TypeRate Constant (k, M⁻¹s⁻¹)Activation Energy (ΔG‡, kJ/mol)
Acylation1.2 × 10⁻³45.6
Schiff Base8.7 × 10⁻⁴52.1

Thermal Decomposition

At elevated temperatures (>150°C), two competing pathways emerge:

  • Decarboxylation : Loss of CO₂ to form 4-(aminomethyl)-4-fluorocyclohexane (major pathway).

  • C–F Bond Cleavage : Release of HF and formation of a conjugated diene (minor pathway) .

Kinetic Parameters

PathwayActivation Energy (kJ/mol)Half-Life at 180°C
Decarboxylation98.32.1 hours
C–F Cleavage121.56.8 hours

Photochemical Stability

UV exposure (λ = 254 nm) induces:

  • E-Z Isomerization : Reversible conversion between cyclohexane chair conformers (quantum yield: Φ = 0.18) .

  • Radical Formation : Homolytic cleavage of the C–F bond generates fluorine radicals, detectable via ESR spectroscopy .

Catalytic Hydrogenation

Under H₂ (1 atm) with Pd/C:

  • Outcome :

    • Selective reduction of the ester to a primary alcohol (yield: 88%) .

    • Fluorine remains intact under these conditions.

Comparative Analysis with Analogues

CompoundHydrolysis Rate (k, h⁻¹)Defluorination in HLMs (%)
Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride0.1518–22
Methyl 4-amino-1-fluorocyclohexane-1-carboxylate (CAS 1374656-13-9)0.098–12
4-(Aminomethyl)cyclohexane-1-carboxylic acid; hydrochloride0.2125–30

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Type Reference
Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride C₉H₁₆ClFNO₂ 224.68 Fluorine, aminomethyl, methyl ester Cyclohexane
Methyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride (cis/trans mixture) C₉H₁₈ClNO₂ 207.70 Aminomethyl, methyl ester Cyclohexane
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride C₈H₁₆ClNO₂ 195.69 Amino, methyl ester Cyclohexane
Methyl 4-(aminomethyl)benzoate hydrochloride C₉H₁₂ClNO₂ 201.65 Aminomethyl, methyl ester Benzene
4-Fluoro-4-methylcyclohexan-1-amine hydrochloride C₇H₁₅ClFN 167.65 Fluorine, methyl, amino Cyclohexane

Key Observations :

  • The benzoate analog () replaces the cyclohexane ring with a planar aromatic system, significantly affecting lipophilicity and metabolic stability.

Key Observations :

  • Non-fluorinated cyclohexane derivatives (e.g., ) are synthesized via standard amidation or alkylation protocols under mild conditions.
  • Microwave-assisted synthesis improves yields in aromatic analogs (), but cyclohexane-based systems often require longer reaction times .

Preparation Methods

Electrophilic Fluorination Using DAST

Diethylaminosulfur trifluoride (DAST) is widely employed for replacing hydroxyl groups with fluorine. In this method, 4-hydroxycyclohexanecarboxylate intermediates undergo fluorination at 0–5°C in anhydrous dichloromethane, achieving yields of 68–72%. Side reactions such as ring-opening or over-fluorination are minimized by maintaining strict temperature control and stoichiometric DAST ratios (1.1–1.3 equivalents).

Nucleophilic Fluorination with KF/Al₂O₃

A solvent-free approach uses potassium fluoride supported on alumina (KF/Al₂O₃) to fluorinate 4-tosyloxycyclohexanecarboxylate precursors. Reactions proceed at 120°C for 12–16 hours, yielding 60–65% fluorinated product. This method reduces waste but requires longer reaction times compared to DAST.

Table 1: Comparison of Fluorination Methods

Method Reagent Temperature Yield (%) Purity (%)
Electrophilic DAST 0–5°C 68–72 95–98
Nucleophilic KF/Al₂O₃ 120°C 60–65 90–93

Aminomethylation Techniques

Introducing the aminomethyl group at the 4-position involves reductive amination or Mannich reactions:

Reductive Amination of 4-Ketocyclohexane Derivatives

4-Fluoro-4-ketocyclohexanecarboxylate intermediates react with ammonium acetate in methanol under hydrogen gas (3–5 bar) using palladium-on-carbon (Pd/C) catalysis. This method achieves 75–80% yields after 8–12 hours at 50°C. The hydrochloride salt forms in situ by adding gaseous HCl during workup.

Mannich Reaction with Formaldehyde

A one-pot Mannich reaction condenses 4-fluorocyclohexanecarboxylate, formaldehyde, and ammonium chloride in ethanol/water (3:1) at reflux. The reaction completes in 6–8 hours with 70–73% yields. Excess formaldehyde (2.5 equivalents) ensures complete conversion but necessitates careful purification to remove polymeric byproducts.

Esterification and Hydrochloride Salt Formation

Methyl Esterification via Acid-Catalyzed Transesterification

The carboxylic acid intermediate reacts with methanol (10 equivalents) in the presence of sulfuric acid (5 mol%) at 65°C for 24 hours. This step achieves near-quantitative conversion (>98%). Distillation under reduced pressure removes excess methanol, yielding the methyl ester.

Hydrochloride Salt Precipitation

The free base is dissolved in anhydrous diethyl ether and treated with hydrogen chloride gas until pH < 2. The precipitated hydrochloride salt is filtered, washed with cold ether, and dried under vacuum (85–90% recovery).

Stereochemical Control and Isomerization

The cis/trans configuration of substituents significantly impacts biological activity. A patent-derived method adapts thermal isomerization under hydrogen chloride gas:

Thermal Isomerization Protocol

  • Conditions : cis-4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride is heated at 170–200°C under HCl atmosphere for 10–15 hours.
  • Outcome : Converts 85–90% cis isomer to trans configuration without solvents.
  • Mechanism : The molten state facilitates chair flip inversion, stabilized by HCl coordination to the aminomethyl group.

Table 2: Isomerization Efficiency vs. Temperature

Temperature (°C) Reaction Time (h) Trans Isomer Yield (%)
160 20 72
180 12 88
200 8 91

Industrial-Scale Optimization

Solvent-Free Isomerization

Adopting the patent method, large-scale production eliminates solvents, reducing costs and environmental impact. Continuous HCl gas flow prevents decomposition at high temperatures.

Catalytic Fluorination

Recent advances use Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) with copper(I) iodide catalysis, achieving 78% fluorination yield at 80°C in acetonitrile. This method is scalable but requires expensive reagents.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-fluorination occurs if DAST exceeds 1.3 equivalents. Solved by slow reagent addition and real-time monitoring via FT-IR.
  • Racemization : High-temperature steps risk racemization. Using chiral auxiliaries or low-temperature microwave-assisted reactions preserves stereochemistry.
  • Purification Difficulties : Co-eluting cis/trans isomers in chromatography. Addressed by crystallization from ethanol/water (4:1), exploiting differential solubility.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride, and how can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer : Synthesis challenges include multi-step reactions requiring anhydrous conditions and inert atmospheres to prevent side reactions (e.g., hydrolysis of the fluorocyclohexane ring). Optimization strategies involve:

  • Stepwise purification : Use column chromatography or recrystallization after each synthetic step to isolate intermediates .
  • Solvent selection : Employ polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Temperature control : Maintain low temperatures during amine methylation to avoid decomposition .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Quantify purity (>98%) using reverse-phase C18 columns with UV detection at 210–220 nm (amine absorption bands) .
  • NMR : Confirm structural integrity via 1^1H/13^{13}C NMR, focusing on chemical shifts for the fluorocyclohexane ring (δ ~4.2 ppm for fluorine-coupled protons) and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : Validate molecular weight (225.69 g/mol) via ESI-MS in positive ion mode .

Q. Given limited safety data, what precautionary measures should be adopted when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential release of HCl vapor .
  • Storage : Keep in airtight, desiccated containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with enzymatic targets, and what validation methods are required?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) via fluorocyclohexane’s hydrophobic interactions and aminomethyl’s hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • Validation : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (KdK_d) .

Q. What strategies can resolve discrepancies in biological activity data between this compound and its structural analogs?

  • Methodological Answer :

  • SAR Studies : Systematically modify substituents (e.g., replacing fluorine with chlorine) and assay activity against targets (e.g., GPCRs) .
  • Meta-Analysis : Use PubChem BioAssay data to compare IC50_{50} values across analogs, adjusting for assay conditions (pH, cell lines) .

Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic profile compared to its free base?

  • Methodological Answer :

  • Solubility Testing : Measure solubility in PBS (pH 7.4) via shake-flask method; hydrochloride salt typically shows 3–5× higher solubility than free base .
  • Permeability Assays : Use Caco-2 cell monolayers to compare apparent permeability (PappP_{app}), with salt forms often showing reduced passive diffusion due to ionization .

Q. What in vitro assays are suitable for elucidating the compound’s mechanism of action on putative biological targets?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure inhibition of proteases or esterases .
  • Receptor Binding : Perform radioligand displacement assays (e.g., 3^3H-labeled ligands) on membrane preparations from transfected HEK293 cells .
  • Pathway Analysis : Apply phospho-specific antibodies in Western blotting to track MAPK/ERK signaling modulation .

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